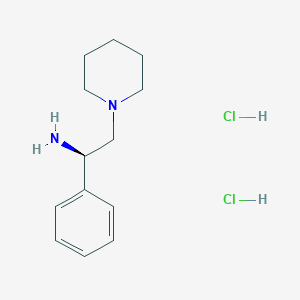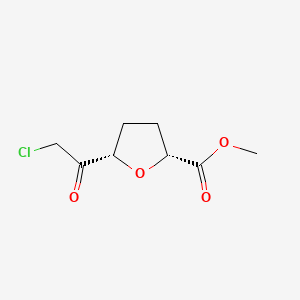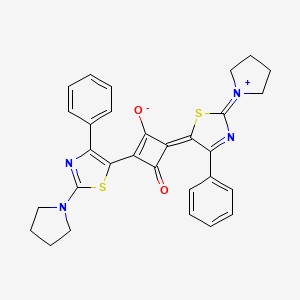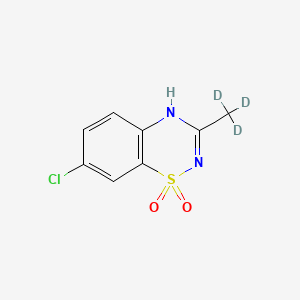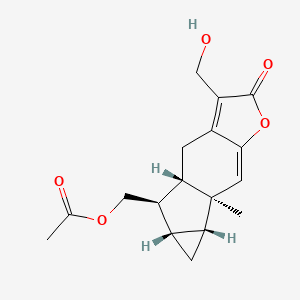
Shizukanolide H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shizukanolide H is a sesquiterpene lactone . It can be isolated from the herbs of Chloranthus spicatus . The dehydro-compound of Shizukanolide H shows moderate antifungal activity .
Molecular Structure Analysis
Shizukanolide H has a molecular formula of C17H20O5 . It is a sesquiterpene lactone . The structure of Shizukanolide H includes a β,γ-fused α-methyl-γ-butenolide moiety .Physical And Chemical Properties Analysis
Shizukanolide H is a powder . It can be dissolved in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The absolute structures of Shizukanolide H have been established on the basis of their physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Chemical Composition and Isolation Shizukanolide H is identified as one of the sesquiterpenoids isolated from the whole plant of Chloranthus japonicus. The isolation process involves column chromatography, with structures elucidated via spectroscopic methods. This compound is part of a group that includes several sesquiterpenoids, showcasing the chemical diversity of natural products derived from Chloranthus japonicus. The study contributes to understanding the chemical constituents of this plant, which might have implications for future research into its potential applications (Fang, Liu, & Zhong, 2012).
Synthetic Approaches Research into the total syntheses of lindenane-type sesquiterpenoids, including shizukanolide variants, has been documented. These syntheses involve complex chemical reactions to construct the sesquiterpenoid skeleton, contributing to the field of organic chemistry and potentially facilitating the study of these compounds' biological activities. The synthetic strategies could aid in the development of sesquiterpenoid-based pharmaceuticals by providing a method for their laboratory production (Yue et al., 2012).
Pharmacological Insights A study on shizukaol D, a compound closely related to shizukanolide H, demonstrated anti-inflammatory properties by modulating specific signaling pathways in cellular models. This research provides insights into the potential anti-inflammatory mechanisms of sesquiterpenoids, suggesting that compounds like shizukanolide H could have similar pharmacological effects. The modulation of signaling pathways implicated in inflammation could have therapeutic implications for treating inflammatory diseases (Wei et al., 2019).
Mechanistic Studies on Metabolic Regulation Another study involving shizukaol D revealed its role in inducing mitochondrial dysfunction and activating AMP-activated protein kinase (AMPK) in hepatic cells. This activation leads to a reduction in triglyceride and cholesterol levels, providing a potential mechanism through which sesquiterpenoids like shizukanolide H could influence metabolic syndrome and related conditions. These findings highlight the complex interactions between natural compounds and cellular metabolic regulators, offering a basis for further research into their therapeutic potential (Hu et al., 2013).
Wirkmechanismus
Target of Action
Shizukanolide H is a natural product of Chloranthus, Chloranthaceae
Mode of Action
It is known that the dehydro-compound of shizukanolide shows moderate antifungal activity . This suggests that Shizukanolide H may interact with its targets to disrupt fungal growth, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given its antifungal activity, it may interfere with essential biochemical pathways in fungi, leading to their growth inhibition .
Result of Action
The dehydro-compound of shizukanolide shows moderate antifungal activity , suggesting that Shizukanolide H may have similar effects.
Action Environment
It is known that the compound is isolated from the chloranthus plant , suggesting that its production and activity may be influenced by the plant’s growth conditions.
Eigenschaften
IUPAC Name |
[(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYJRPBSSMUDB-SRIVDKISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)OC4=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shizukanolide H | |
Q & A
Q1: What is the significance of isolating Shizukanolide H from Sarcandra glabra for the first time?
A1: While the abstract doesn't delve into specific future research directions, the isolation of Shizukanolide H from this plant is notable. [] This discovery expands the known chemical diversity within Sarcandra glabra and might pave the way for future investigations into the potential bioactivities of this compound.
Q2: The abstract mentions spectral methods were used for structure determination. Can you elaborate on the types of spectral data that are likely crucial for characterizing Shizukanolide H?
A2: Researchers likely employed techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and possibly Ultraviolet-Visible (UV-Vis) spectroscopy. [] NMR would be particularly useful for determining the compound's structure, while MS would provide information about its molecular weight and fragmentation pattern. IR spectroscopy could reveal the presence of functional groups, and UV-Vis might offer insights into its chromophores if any are present.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)
